(S)-1-Boc-amino-butyl-3-amine hydrochloride
Description
(S)-1-Boc-amino-butyl-3-amine hydrochloride is a chiral amine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the primary amine and a secondary amine at the third position of a butyl chain, stabilized as a hydrochloride salt. The Boc group serves to protect the amine during synthetic processes, particularly in peptide synthesis and pharmaceutical intermediates. The molecular formula of the base compound (without hydrochloride) is C₉H₂₀N₂O₂ (M.W. 188.27) . The hydrochloride form enhances solubility in polar solvents, making it advantageous for reactions requiring aqueous compatibility.
Properties
IUPAC Name |
tert-butyl N-[(3S)-3-aminobutyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-7(10)5-6-11-8(12)13-9(2,3)4;/h7H,5-6,10H2,1-4H3,(H,11,12);1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJWJSGQPJFHRC-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)OC(C)(C)C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCNC(=O)OC(C)(C)C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187927-64-5 | |
| Record name | Carbamic acid, N-[(3S)-3-aminobutyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Di-tert-Butyl Dicarbonate (Boc₂O) in Biphasic Solvent Systems
A patented method utilizes Boc₂O in a biphasic acetone-water solvent system with triethylamine (Et₃N) as a base. The reaction proceeds at 0–40°C for 0.5–4 hours, achieving yields of 60–73% for analogous Boc-protected amino acids. For example:
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L-Aspartic acid derivative : Reacting L-aspartic acid with Boc₂O at 0°C for 0.5 hours yielded Boc-L-aspartic acid (60%).
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L-Proline derivative : Extending the reaction temperature to 40°C improved the yield of Boc-L-proline to 73%.
This method’s versatility lies in its scalability and compatibility with polar amino substrates. The acetone-water system facilitates rapid Boc activation while minimizing side reactions.
Solid Acid-Catalyzed Boc Protection
Alternative approaches employ solid acid catalysts like Amberlyst-15 in ethanol. However, due to restrictions on citing specific sources, this section focuses on validated patent methodologies.
Chiral Resolution of Racemic Amine Intermediates
Achieving the (S)-configuration at position 3 necessitates enantioselective synthesis or resolution of racemic intermediates. Two dominant resolution strategies are highlighted:
Diastereomeric Salt Formation with Tartaric Acid Derivatives
A Chinese patent details the resolution of racemic 1-benzyl-3-aminopyrrolidine using tartaric acid derivatives. Key steps include:
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Dissolving the racemic amine and resolving agent (e.g., D-tartaric acid hydrate) in methanol or ethanol.
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Stirring at 50–100°C for 0.5–2.0 hours.
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Gradual cooling to room temperature to crystallize the diastereomeric salt.
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Neutralization with base to isolate the (S)-enantiomer.
This method achieves enantiomeric excess (ee) >98% and is adaptable to (S)-1-Boc-amino-butyl-3-amine by substituting the benzyl group with Boc-protected butylamine.
Chromatographic Resolution Using Chiral Stationary Phases
High-performance liquid chromatography (HPLC) with chiral columns (e.g., cellulose- or amylose-based phases) effectively separates enantiomers. For instance, racemic 1-(3-bromophenyl)propan-1-amine was resolved using Chiralpak® AD-H columns, yielding the (S)-enantiomer with >99% ee.
Hydrochloride Salt Formation
The final step involves protonating the secondary amine with hydrochloric acid (HCl) to form the hydrochloride salt. Standard conditions include:
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Dissolving the free amine in anhydrous ether or dichloromethane.
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Slow addition of HCl gas or concentrated HCl solution.
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Precipitation of the hydrochloride salt, followed by filtration and drying under vacuum.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for Boc protection and resolution methods:
| Method | Conditions | Yield (%) | ee (%) | Source |
|---|---|---|---|---|
| Boc₂O in acetone/water | 0–40°C, 0.5–4 h, Et₃N | 60–73 | – | |
| Tartaric acid resolution | 50–100°C, methanol/ethanol | 70–85 | >98 | |
| Chiral HPLC | Chiralpak® AD-H, hexane/isopropanol | 45–60 | >99 |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and reproducibility. Continuous flow systems for Boc protection and hybrid resolution-crystallization processes are emerging trends . For example, integrating enzymatic resolution with Boc chemistry could enhance enantioselectivity while reducing waste.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-(3-aminobutyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates and amides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carbamates and amides.
Reduction: Amines.
Substitution: Various substituted carbamates and amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H21ClN2O2
- Molecular Weight : Approximately 224.73 g/mol
- Functional Groups : The compound contains an amino group protected by a Boc group, which is crucial for controlling reactivity during chemical synthesis.
Organic Synthesis
(S)-1-Boc-amino-butyl-3-amine hydrochloride serves as an essential building block in the synthesis of complex organic molecules. The Boc group allows for the protection of the amino group during reactions, facilitating the formation of various derivatives.
Common Uses :
- Synthesis of chiral drugs and drug candidates.
- Development of organocatalysts for sustainable chemical processes.
Peptide Synthesis
The compound is extensively used in peptide synthesis due to its ability to maintain chemoselectivity during chain elongation. The Boc group can be easily removed under acidic conditions to regenerate the free amine.
Applications :
- Incorporation into peptide sequences using standard coupling techniques.
- Creation of peptides with specific biological functions.
While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit significant biological properties. Research indicates that amino compounds play essential roles as neurotransmitters and signaling molecules.
Potential Biological Applications :
- Investigating antimicrobial properties.
- Exploring therapeutic applications, including anticancer activities.
Peptide Synthesis Protocols
A study detailed protocols for synthesizing primary amine-containing catalysts using Boc-protected amino acids, showcasing the utility of this compound in catalyst development. These methods highlight its role in generating efficient catalytic systems that can be recycled.
Research has indicated that similar compounds exhibit antimicrobial properties, suggesting potential avenues for exploring the biological activity of this compound. Investigations into its interactions with biological targets could reveal new therapeutic applications.
Organocatalysis Applications
Investigations into recyclable organocatalysts have revealed that incorporating Boc-protected amines can significantly enhance catalytic efficiency in various reactions. This reflects the compound's versatility as a catalyst precursor in organic transformations.
Mechanism of Action
The mechanism of action of (S)-1-Boc-amino-butyl-3-amine hydrochloride involves the formation of a stable carbamate group that protects the amine functionality during chemical reactions. The carbamate group can be selectively removed under mild acidic conditions, revealing the free amine for further reactions. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis and peptide chemistry.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- Boc Protection: The Boc group is present in (S)-1-Boc-amino-butyl-3-amine, 2-(Boc-amino)-3-buten-1-ol, and (S)-2-(Boc-amino)-1-propanol, enabling amine protection during synthesis. However, the backbone structures differ: butyl-amine vs. butenol vs. propanol .
- Hydrochloride Salts: The target compound and (S)-3-methyl-1-phenylbutan-1-amine HCl share the hydrochloride salt form, enhancing solubility.
- Functional Group Diversity: 2-(Boc-amino)-3-buten-1-ol contains an alcohol and alkene, making it prone to oxidation or addition reactions, unlike the amine-dominated reactivity of the target compound .
Research Findings and Limitations
- Synthetic Yield: The target compound is listed at $1,600/g (1 g scale), reflecting its rarity and complex synthesis compared to simpler Boc-amino alcohols .
- Structural Similarity Scores : High similarity scores (1.00) for compounds like (S)-3-methyl-1-phenylbutan-1-amine HCl likely reflect shared stereochemistry and salt form rather than backbone identity.
- Gaps in Data: Limited information exists on the hydrochloride form’s exact molecular weight or stability under acidic/basic conditions, necessitating further experimental validation.
Biological Activity
(S)-1-Boc-amino-butyl-3-amine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
This compound is a tert-butyl protected amino acid derivative. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the amine functionality, which is crucial for various biochemical applications. Its molecular formula is , with a molecular weight of 188.27 g/mol .
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes:
- Sigma Receptors : This compound has been studied for its binding affinity to sigma receptors, particularly the sigma-1 receptor (S1R). S1Rs are implicated in various neurological disorders and play a role in calcium homeostasis and modulation of ion channels . The basic amine structure of this compound allows it to form hydrogen bonds with receptor sites, potentially influencing receptor activity.
- Histone Acetyltransferase (HAT) Inhibition : Research indicates that compounds similar to this compound can inhibit the HAT activity of p300/CBP, which is essential for transcriptional regulation in cancer cells. This inhibition can affect gene expression involved in tumor growth .
Table 1: Summary of Biological Activities
Case Study 1: Sigma Receptor Interaction
A systematic exploration was conducted to evaluate the effects of structural modifications on sigma receptor binding. It was found that basicity and flexibility significantly influenced the binding affinity, suggesting that this compound could be optimized for enhanced receptor interaction .
Case Study 2: Anticancer Potential
In vitro studies demonstrated that compounds similar to this compound exhibited significant anticancer properties against various cell lines, including breast cancer and prostate cancer cells. The mechanism was linked to the inhibition of HAT activity, leading to reduced proliferation rates in treated cells .
Q & A
Q. What computational tools predict the stability of this compound under varying conditions?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) model hydrolysis kinetics. Pair with DFT (Gaussian) to calculate activation energies for Boc cleavage. Validate predictions via accelerated stability testing (40°C/75% RH) .
Application-Oriented Questions
Q. How is this compound used in peptidomimetic drug discovery?
Q. What role does this compound play in asymmetric catalysis studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
